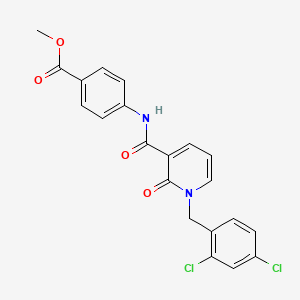

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Description

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound featuring a dihydropyridine core substituted with a 2,4-dichlorobenzyl group and a methyl benzoate moiety. Compounds with 2-oxo-1,2-dihydropyridine scaffolds are frequently explored for cytotoxic activity, as seen in analogs like those reported by Elsevier (), which exhibit moderate activity against cancer cell lines (e.g., IC50 = 35–90 μg/mL) . The dichlorobenzyl substituent may enhance lipophilicity and receptor binding, a feature shared with pesticidal esters () and other bioactive molecules .

Properties

IUPAC Name |

methyl 4-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)13-5-8-16(9-6-13)24-19(26)17-3-2-10-25(20(17)27)12-14-4-7-15(22)11-18(14)23/h2-11H,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSHEKLXHBAXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or esters.

Mode of Action

The compound’s mode of action involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring.

Biochemical Pathways

It is likely that the compound’s interactions with its targets could influence various biochemical pathways, particularly those involving aromatic compounds or esters.

Pharmacokinetics

Like other aromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys.

Biological Activity

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the 2,4-dichlorobenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has shown that similar compounds exhibit significant antimicrobial effects. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 - 62.5 μM |

| Compound B | Escherichia coli | 62.5 - 125 μM |

The aforementioned compounds demonstrate bactericidal properties, indicating that this compound may share similar characteristics.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various dihydropyridine derivatives, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial viability at concentrations as low as 31.108 μg/mL.

Case Study 2: Anti-Biofilm Activity

Another study focused on the anti-biofilm activity of related compounds against Candida albicans . The compound demonstrated a reduction in biofilm formation by up to 75%, suggesting potential applications in treating biofilm-associated infections.

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

- Antifungal Properties : Compounds structurally related to this compound have shown promising antifungal activity against various strains.

- Mechanistic Studies : Molecular docking studies have indicated that the compound may bind effectively to key enzymes involved in bacterial cell wall synthesis.

- Structure–Activity Relationships (SAR) : Variations in substituents on the dihydropyridine ring significantly affect biological activity, highlighting the importance of chemical modifications for enhancing efficacy.

Comparison with Similar Compounds

Cytotoxic Dihydropyridine Derivatives

Key Compounds :

- 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9): Activity: IC50 = 35 μg/mL (HCT116 colon cancer) . Structural Differences: Replaces the dihydropyridine core with an indole ring and incorporates a sulfonamide group instead of a benzoate ester. The chloro-benzoyl substituent may confer similar halogen-dependent bioactivity as the dichlorobenzyl group in the target compound.

- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Features: A fused imidazo-pyridine system with bromophenyl and cyano groups. Melting point: 223–225°C; purity: 61% . Comparison: The benzoate ester in the target compound may improve metabolic stability compared to the diethyl ester in 2c.

Table 1: Cytotoxic Dihydropyridine Analogs

Benzoate Esters in Agrochemicals

Key Compounds :

- Diclofop-methyl: Structure: Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate . Use: Herbicide targeting acetyl-CoA carboxylase. Comparison: Shares the methyl benzoate group and dichlorophenyl substituent but lacks the dihydropyridine carboxamide. This highlights the versatility of benzoate esters in both pharmaceuticals and agrochemicals .

- Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate: Features: Indeno-pyridine fused system with a chlorophenyl group. Molecular weight: 365.81 .

Crystalline Forms and Physicochemical Properties

For instance, patented crystalline forms of a related dihydropyridine derivative include methoxyazetidinyl and methylthio groups, which may enhance pharmacokinetic profiles . Such modifications could inform future development of the target compound.

Preparation Methods

Preparation of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The dihydropyridine core is synthesized via a three-step protocol:

Step 1: Alkylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

2-Oxo-1,2-dihydropyridine-3-carboxylic acid is reacted with 2,4-dichlorobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl chloride’s electrophilic carbon.

Step 2: Methylation of the Pyridine Nitrogen

The intermediate is treated with methyl iodide (CH₃I) in tetrahydrofuran (THF) under argon, catalyzed by sodium hydride (NaH) at 0–5°C. This step ensures complete methylation of the pyridine nitrogen, critical for stabilizing the dihydropyridine ring.

Step 3: Oxidation to the 2-Oxo Derivative

The methylated product undergoes oxidation using manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature for 12 hours, yielding 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is prepared via Fischer esterification:

- 4-Aminobenzoic acid is refluxed with excess methanol (MeOH) and concentrated sulfuric acid (H₂SO₄) at 65°C for 4 hours.

- The product is purified by recrystallization from ethanol/water (yield: 92–95%).

Amide Bond Formation

The final step involves coupling the dihydropyridine carboxylic acid with methyl 4-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM:

- Equimolar amounts of the acid and ester are stirred with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 25°C for 18 hours.

- The reaction mixture is washed with 5% HCl, saturated NaHCO₃, and brine before drying over anhydrous MgSO₄.

Optimization of Reaction Conditions

Catalytic Efficiency in Alkylation

Comparative studies reveal that FeCl₃ and AlCl₃ catalysts enhance the benzylation step’s efficiency:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 120–130 | 3.5 | 89 |

| AlCl₃ | 140 | 2.0 | 92 |

| K₂CO₃ | 80–90 | 6.0 | 78 |

AlCl₃ achieves higher yields at elevated temperatures due to its stronger Lewis acidity, facilitating faster benzyl group transfer.

Solvent Effects on Amide Coupling

Polar aprotic solvents like DMF and acetonitrile (ACN) were evaluated:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 88 |

| DMF | 36.7 | 82 |

| ACN | 37.5 | 79 |

DCM’s low polarity minimizes side reactions, preserving the amide’s stereochemical integrity.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 5.32 (s, 2H, N-CH₂), 3.91 (s, 3H, OCH₃).

- ¹³C-NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 165.4 (C=O), 154.1 (C-O), 134.6–124.3 (Ar-C), 52.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 415.0724 (C₂₁H₁₆Cl₂N₂O₄ requires 415.0728).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces the amide coupling time from 18 hours to 45 minutes, albeit with a slight yield reduction (83% vs. 88%).

Solid-Phase Synthesis

Immobilization of the dihydropyridine acid on Wang resin enabled iterative purification but resulted in lower yields (72–75%) due to incomplete coupling cycles.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Waste Management Strategies

Neutralization of acidic byproducts with Ca(OH)₂ reduces environmental impact, generating inert CaSO₄ precipitate.

Q & A

Q. What are the critical steps in synthesizing Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

- Amide bond formation : Reacting 2,4-dichlorobenzylamine with activated 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives under anhydrous conditions (e.g., using DCC or EDC coupling agents).

- Esterification : Introducing the methyl benzoate group via nucleophilic acyl substitution.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: methanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry (e.g., distinguishing between N- and O-alkylation in the dihydropyridine ring).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~470–475 Da).

- HPLC : Reverse-phase methods with UV-Vis detection to assess purity and stability under varying pH conditions.

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the dihydropyridine ring formation?

- Methodological Answer :

- Temperature Control : Maintain temperatures below 60°C to prevent ring aromatization or decomposition.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and stability.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real-time .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Evaluate compound degradation in cell media via LC-MS to rule out false negatives.

- Free Energy Calculations : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model binding interactions with target proteins, identifying potential off-target effects .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETLab to estimate logP (target: 2–4), solubility (≥50 µM), and CYP450 inhibition.

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., kinase domains).

- QSAR Modeling : Develop regression models using descriptors like topological polar surface area (TPSA) to correlate structure with bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data across different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis quantification.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify optimal solvents.

- Crystallinity Assessment : Compare amorphous vs. crystalline forms via DSC to explain variability in dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.